molecular formula C13H25BrO2 B11762680 Tert-butyl 7-bromo-2,2-dimethylheptanoate

Tert-butyl 7-bromo-2,2-dimethylheptanoate

Cat. No.: B11762680
M. Wt: 293.24 g/mol
InChI Key: QPLKNCWOZJHZFB-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-2,2-dimethylheptanoate is an organic compound with the molecular formula C12H23BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound features a tert-butyl group attached to a 7-bromo-2,2-dimethylheptanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,2-dimethylheptanoate typically involves the reaction of 7-bromo-2,2-dimethylheptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants into the reactor, followed by quenching and post-treatment to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-2,2-dimethylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of tert-butyl 7-azido-2,2-dimethylheptanoate or tert-butyl 7-thio-2,2-dimethylheptanoate.

    Reduction: Formation of tert-butyl 7-bromo-2,2-dimethylheptanol.

    Oxidation: Formation of 7-bromo-2,2-dimethylheptanoic acid.

Scientific Research Applications

Tert-butyl 7-bromo-2,2-dimethylheptanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-2,2-dimethylheptanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the electronic and steric properties of the tert-butyl and 7-bromo-2,2-dimethylheptanoate groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-bromo-2,2-dimethylheptanoate is unique due to its combination of a bulky tert-butyl group and a reactive bromine atom, making it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions and the formation of diverse products, which is not easily achievable with other similar compounds .

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

tert-butyl 7-bromo-2,2-dimethylheptanoate

InChI

InChI=1S/C13H25BrO2/c1-12(2,3)16-11(15)13(4,5)9-7-6-8-10-14/h6-10H2,1-5H3

InChI Key

QPLKNCWOZJHZFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCCCCBr

Origin of Product

United States

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